molecular formula C10H9BrF2O3 B1517774 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde CAS No. 1153234-13-9

3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde

Cat. No. B1517774
CAS RN: 1153234-13-9
M. Wt: 295.08 g/mol
InChI Key: HAGRESFVZPNRMJ-UHFFFAOYSA-N
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Description

3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde (3-Br-4-DFMO-5-EA) is a chemical compound belonging to the class of aldehydes, which are organic compounds containing a carbonyl group. 3-Br-4-DFMO-5-EA has a wide range of applications in scientific research, including in the fields of biochemistry and physiology, due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Behavior

Brominated benzaldehydes serve as crucial intermediates in the synthesis of more complex molecules. For instance, bromination of hydroxybenzaldehydes has been reported to produce unexpected compounds, underscoring the unique reactivity of brominated compounds in synthetic processes (Otterlo et al., 2004). Such reactivity is instrumental in creating specific molecular structures for various applications, including the development of pharmaceuticals, agrochemicals, and materials science.

Applications in Organic Synthesis

In organic chemistry, compounds like 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde can be used in palladium-catalyzed processes to synthesize substituted benzaldehydes. These reactions often involve directing groups and deprotection steps to achieve the desired product with good yield (Dubost et al., 2011). Such synthetic pathways are fundamental in medicinal chemistry for creating new drug candidates or in material science for developing novel materials with specific properties.

Contribution to Marine and Natural Product Chemistry

Bromophenols, structurally related to brominated benzaldehydes, have been isolated from marine sources like red algae. These compounds, including variants of brominated benzaldehydes, display significant biological activities, such as radical scavenging properties (Li et al., 2008). The study of these molecules contributes to the understanding of natural product chemistry and aids in the discovery of new bioactive compounds.

properties

IUPAC Name

3-bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O3/c1-2-15-8-4-6(5-14)3-7(11)9(8)16-10(12)13/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGRESFVZPNRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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